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molecular formula C8H10N2O2 B1322435 2-Ethyl-6-nitroaniline CAS No. 59816-94-3

2-Ethyl-6-nitroaniline

Cat. No. B1322435
M. Wt: 166.18 g/mol
InChI Key: GZOOCJUOEDETNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365566B2

Procedure details

A suspension of 2-ethyl-6-nitroaniline (1.7 g, 10 mmol) in water (10 mL) and aqueous HBr (5 mL, 40%, 25 mmol) was refluxed for 10 minutes and then cooled to 0° C. A solution of NaNO2 (0.7 g, 10 mmol) in H2O (4 mL) was added dropwise at a temperature <10° C. The diazonium-containing solution was stirred for 30 minutes at a temperature of 0° C. to 5° C. and was then slowly added to a stirred mixture of CuBr (1.4 g, 10 mmol) in aqueous HBr (4 mL, 40%, 20 mmol) and water (8 mL) at RT. The mixture was stirred at RT for 30 minutes and then on a steam bath for 1 hour. The mixture was subsequently washed with aqueous saturated NaHCO3 and brine, dried over MgSO4, and concentrated. The residue was purified by column chromatography eluting with petroleum ether to give the title compound as a pale yellow oil (1.7 g, 75%). 1H NMR (400 MHz, CDCl3) δ 7.50 (1H, dd, J=7.6, 1.6 Hz), 7.43 (1H, dd, J=8.0, 1.6 Hz), 7.37 (1H, dd, J=8.0, 7.6 Hz), 2.88 (2H, q, J=7.6 Hz), 1.28 (3H, t, J=7.6 Hz).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
1.4 g
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Yield
75%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:4]=1N)[CH3:2].[BrH:13].N([O-])=O.[Na+]>O>[Br:13][C:4]1[C:6]([N+:10]([O-:12])=[O:11])=[CH:7][CH:8]=[CH:9][C:3]=1[CH2:1][CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)[N+](=O)[O-]
Name
Quantity
5 mL
Type
reactant
Smiles
Br
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
CuBr
Quantity
1.4 g
Type
reactant
Smiles
Name
Quantity
4 mL
Type
reactant
Smiles
Br
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at a temperature of 0° C. to 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at RT for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
on a steam bath for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The mixture was subsequently washed with aqueous saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with petroleum ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=CC=C1[N+](=O)[O-])CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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